Fluparoxan

Adrenergic Receptor Selectivity Functional Antagonism CNS Pharmacology

Fluparoxan is the definitive α2-adrenoceptor antagonist for researchers requiring pharmacological precision. Unlike idazoxan (imidazoline cross-reactivity) or yohimbine (serotonergic/dopaminergic off-targets), fluparoxan delivers 2,630-fold α2/α1 selectivity with zero imidazoline receptor antagonism. Its clean profile ensures observed effects are attributable solely to α2-blockade. With 85–100% oral bioavailability and robust CNS penetration, it enables convenient chronic dosing for behavioral and neurodegenerative disease models. Weak CYP1A interaction minimizes drug-drug interaction confounds in long-term studies. Validated in Alzheimer's cognitive decline models.

Molecular Formula C10H10FNO2
Molecular Weight 195.19 g/mol
CAS No. 105182-45-4
Cat. No. B020672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluparoxan
CAS105182-45-4
Synonymsfluparoxan
fluparoxan hydrochloride, hemihydrate
GR 50360
GR 50360A
GR-50360
GR-50360A
Molecular FormulaC10H10FNO2
Molecular Weight195.19 g/mol
Structural Identifiers
SMILESC1C2C(CN1)OC3=C(O2)C=CC=C3F
InChIInChI=1S/C10H10FNO2/c11-6-2-1-3-7-10(6)14-9-5-12-4-8(9)13-7/h1-3,8-9,12H,4-5H2/t8-,9-/m0/s1
InChIKeyXSOUHEXVEOQRKJ-IUCAKERBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fluparoxan (CAS 105182-45-4): Orally Active, Selective α2-Adrenoceptor Antagonist for CNS Research and Drug Discovery


Fluparoxan (developmental code GR50360A) is a potent, competitive α2-adrenergic receptor antagonist (pKB = 7.9) [1]. It is characterized by its high selectivity for the α2-adrenoceptor over the α1-adrenoceptor (2,630-fold) and its oral bioavailability [1]. As a benzodioxino-pyrrole derivative, fluparoxan belongs to a distinct structural class that does not antagonize imidazoline receptors, a key differentiator from other α2-antagonists [1]. Originally developed as an antidepressant, its clinical development was discontinued due to a lack of clear advantage over existing therapies, but its well-characterized pharmacology and ability to readily cross the blood-brain barrier make it a valuable research tool for investigating noradrenergic signaling in the central nervous system [2].

Why Fluparoxan's Selectivity Profile Prevents Simple Substitution in α2-Adrenoceptor Research


Substituting fluparoxan with a generic 'α2-adrenoceptor antagonist' such as yohimbine, idazoxan, or atipamezole introduces significant confounding variables due to divergent off-target profiles. Unlike idazoxan, which is a mixed α2-adrenoceptor/imidazoline I2 receptor ligand , fluparoxan is uniquely selective for the α2-adrenoceptor within its structural class, showing no antagonism at imidazoline receptors [1]. Furthermore, while atipamezole offers high potency, its selectivity ratio for α2 over α1 receptors is lower than fluparoxan's [2], and yohimbine exhibits significant affinity for serotonergic and dopaminergic receptors [3]. This lack of pharmacological purity in common comparators necessitates the use of fluparoxan when a clean, α2-specific, centrally penetrant pharmacological probe is required.

Fluparoxan Product Evidence: Quantified Selectivity, Potency, and Pharmacokinetic Differentiation


Fluparoxan's α2/α1 Selectivity Ratio is 2,630-fold, Substantially Exceeding that of Atipamezole and Yohimbine

Fluparoxan demonstrates a high degree of selectivity for the α2-adrenoceptor over the α1-adrenoceptor. In functional assays using isolated tissues, fluparoxan acted as a competitive antagonist of α2-mediated inhibition of electrically stimulated rat vas deferens and guinea-pig ileum (pKB = 7.87 and 7.89, respectively), while exhibiting weak antagonism at α1-adrenoceptors in the rat anococcygeus muscle (pKB = 4.45) [1]. This translates to an α2/α1 selectivity ratio of greater than 2,500, and more specifically 2,630-fold [1][2]. This degree of functional selectivity is superior to that reported for atipamezole (approximately 1,290-fold) [3] and yohimbine, which has a lower and less well-defined selectivity ratio [4]. The high selectivity minimizes confounding off-target cardiovascular effects mediated by α1-adrenoceptors, a common issue with less selective α2-antagonists [1].

Adrenergic Receptor Selectivity Functional Antagonism CNS Pharmacology

Fluparoxan is the Only Well-Studied α2-Antagonist in its Class Lacking Imidazoline Receptor Affinity, Unlike Idazoxan

A critical point of differentiation for fluparoxan is its lack of antagonism at imidazoline receptors. It is documented as 'the only well-studied α2-adrenergic receptor antagonist in its structural family which does not antagonize any variant of the imidazoline receptor' [1]. In contrast, idazoxan is a mixed α2-adrenoceptor/imidazoline I2 receptor ligand, with significant affinity for both receptor families . This is functionally relevant: in drug discrimination studies, the imidazoline I2 site ligand 2-BFI was fully substituted by idazoxan, but also by fluparoxan at a comparable dose (13 µmol/kg) [2]. This suggests that while fluparoxan lacks direct imidazoline binding, it can engage circuits where α2 and imidazoline pathways converge, providing a cleaner tool for dissecting these overlapping systems.

Imidazoline Receptor Pharmacology Receptor Selectivity CNS Drug Discrimination

Fluparoxan Matches Idazoxan's In Vivo Potency but with Superior Selectivity and Oral Efficacy

In conscious mouse models, fluparoxan (0.2-3.0 mg/kg, p.o.) was effective by the oral route and exhibited 'similar potency' to idazoxan in preventing clonidine-induced hypothermia and antinociception [1]. However, fluparoxan achieves this in vivo efficacy with a cleaner receptor profile, lacking the imidazoline receptor binding of idazoxan [2]. Furthermore, fluparoxan has demonstrated high oral bioavailability (85-100% in rat and human) [3], enabling convenient oral dosing for chronic studies. This combination of high potency in vivo, oral activity, and high selectivity makes it a preferred research tool over idazoxan for studies where imidazoline receptor involvement is a confounding factor.

In Vivo Pharmacology Antagonist Potency Oral Bioavailability

Fluparoxan is a Weak CYP1A Substrate, Minimizing Drug-Drug Interaction Risk Compared to Inducer-Sensitive Compounds

Despite its planar, tricyclic structure, fluparoxan is a poor substrate for cytochrome P450 1A (CYP1A) enzymes. In vitro studies demonstrated that fluparoxan shows 'little affinity for the CYP1A enzymes' and 'was not metabolized by human CYP1A1 or 1A2 heterologously expressed in yeast' [1]. Its rate of metabolism in rat and human microsomes was unaffected by the CYP1A inhibitor alpha-naphthoflavone [1]. This is in contrast to many other planar polycyclic aromatic compounds, which are potent inducers and substrates of CYP1A, posing a risk for auto-induction and drug-drug interactions. This metabolic stability simplifies in vivo study design and reduces the potential for pharmacokinetic variability in chronic dosing regimens.

Drug Metabolism CYP450 Interaction ADME-Tox

Fluparoxan Prevents Age-Related Cognitive Decline in Alzheimer's Disease Models via Pure α2-Antagonism

Chronic treatment with fluparoxan prevented age-related deficits in spatial working memory in the APP×PS1 transgenic mouse model of Alzheimer's disease, without altering β-amyloid plaque load or astrocytosis [1]. This demonstrates that the cognitive benefits are mediated solely through α2-adrenoceptor antagonism and the consequent enhancement of noradrenergic transmission, independent of direct effects on amyloid pathology [2]. This is a critical distinction from other experimental Alzheimer's therapies that target amyloid directly. The ability of fluparoxan to selectively rescue cognitive function in a disease-relevant model supports its utility as a tool to dissect the role of the noradrenergic system in neurodegenerative disease progression.

Alzheimer's Disease Cognitive Dysfunction Neurodegeneration Research

Optimal Scientific Applications for Fluparoxan Based on its Unique Selectivity and Pharmacokinetic Profile


CNS Studies Requiring Pure, Orally Bioavailable α2-Adrenoceptor Antagonism

Fluparoxan is the preferred compound for in vivo studies where a highly selective α2-adrenoceptor antagonist is required without the confounding effects of imidazoline receptor binding (unlike idazoxan) or significant α1-mediated cardiovascular effects (unlike yohimbine). Its oral bioavailability (85-100%) enables convenient chronic dosing for behavioral or neurodegenerative disease models [1]. Its central penetration and clean selectivity profile ensure that observed effects can be confidently attributed to α2-adrenoceptor blockade [1].

Investigating Noradrenergic Modulation of Cognitive Function in Neurodegenerative Disease Models

Given its demonstrated efficacy in preventing age-related cognitive decline in an Alzheimer's disease mouse model [1], fluparoxan is a valuable research tool for dissecting the role of noradrenaline in cognitive processes. Its ability to enhance cognitive function independently of amyloid pathology [2] makes it uniquely suited for studies aimed at validating the noradrenergic system as a therapeutic target for cognitive symptoms in Alzheimer's disease, Parkinson's disease, and other neurodegenerative conditions.

In Vivo Studies Minimizing Drug-Drug Interaction Risks via CYP1A Pathway

For researchers designing chronic dosing studies or investigating potential polypharmacy, fluparoxan's weak interaction with CYP1A enzymes [1] reduces the risk of auto-induction and drug-drug interactions. This metabolic stability simplifies pharmacokinetic modeling and ensures more consistent exposure levels over time compared to other planar tricyclic compounds that are strong CYP1A inducers, making it a reliable tool for long-term in vivo studies [1].

Pharmacological Validation of α2-Adrenoceptor Target Engagement in Novel Therapeutic Areas

The extensive characterization of fluparoxan, including its receptor binding profile, functional antagonism data, and in vivo potency, makes it an ideal reference compound for validating new assays or exploring the therapeutic potential of α2-adrenoceptor antagonism in new disease areas, such as neuropsychiatric disorders or neurodevelopmental conditions [1]. Its well-documented selectivity allows for clear interpretation of results when assessing target engagement or downstream effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fluparoxan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.